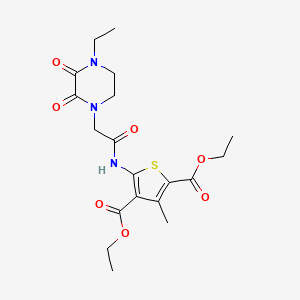
Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H25N3O7S and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl 5-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O7S, with a molecular weight of approximately 439.5 g/mol. The compound features a thiophene ring and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O7S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 868965-16-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Compounds with similar structural motifs have been shown to act as effective antibacterial agents. The presence of the thiophene ring enhances this activity due to its electron-rich nature, which can interact favorably with microbial targets.
Antioxidant Properties
The compound also demonstrates antioxidant properties , which are crucial in combating oxidative stress-related diseases. The ability to act as a metal chelator further supports its potential therapeutic applications in reducing oxidative damage in biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
- Introduction of the Ethyl Group : Alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
- Attachment of the Thiophene Moiety : This step involves coupling reactions that integrate the thiophene structure into the compound.
- Formation of the Acetamide Group : The final step involves reacting the intermediate with acetic anhydride to form the acetamide moiety.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Unique Features |
|---|---|
| Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate | Contains a chlorine substituent affecting activity |
| Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate | Lacks piperazine moiety; focuses on amino functionality |
| Dihydropyridine analogs | Known for antioxidant properties but differ structurally |
The combination of a thiophene core with piperazine derivatives in this compound enhances both its biological activity and application versatility compared to other compounds.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of compounds like this compound in various medical applications:
-
Antimicrobial Efficacy : A study demonstrated that derivatives containing similar piperazine structures showed effective inhibition against multiple bacterial strains.
- Tested Strains : E. coli, S. aureus, and P. aeruginosa.
- Results : Inhibition zones ranged from 15 to 25 mm depending on concentration.
-
Oxidative Stress Mitigation : Another study evaluated its antioxidant capacity using DPPH radical scavenging assays.
- Findings : The compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.
Properties
IUPAC Name |
diethyl 5-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O7S/c1-5-21-8-9-22(17(25)16(21)24)10-12(23)20-15-13(18(26)28-6-2)11(4)14(30-15)19(27)29-7-3/h5-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZSKGEVOWKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














